(1-[Trifluoromethyl]cyclohexyl)benzene
Description
Historical Context and Development
The development of this compound synthesis can be traced to the broader evolution of organofluorine chemistry, which experienced significant advancement from the mid-twentieth century onwards. The medicinal use of trifluoromethyl groups dates from 1928, although research became more intense in the mid-1940s, establishing the foundation for compounds like this compound. Early synthetic approaches to trifluoromethyl-containing aromatic compounds involved radical chlorination of toluene derivatives followed by chlorine-fluorine exchange, but these methods were limited to structurally simple benzotrifluorides that could tolerate harsh reaction conditions.
The specific synthesis of cycloalkyl trifluoromethyl benzenes emerged as a distinct research area in the late twentieth and early twenty-first centuries. Patent literature from 2018 describes industrial processes for producing cycloalkyl trifluoromethyl benzene compounds, indicating the maturation of synthetic methodologies for these structures. A significant milestone occurred in 2023 with the development of scalable processes for the preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene as a key intermediate for siponimod, demonstrating the pharmaceutical relevance of this compound class.
The historical progression reveals a transition from basic trifluoromethylation chemistry to sophisticated multi-step synthetic routes capable of constructing complex molecular architectures. This evolution reflects the growing recognition of trifluoromethyl groups as valuable bioisosteres that can replace chloride or methyl groups to adjust steric and electronic properties of lead compounds. The development timeline shows increasing sophistication in synthetic methodology, moving from harsh industrial processes to mild, selective transformations suitable for pharmaceutical applications.
Nomenclature and Isomeric Forms
The compound this compound exists under multiple nomenclature systems, reflecting its structural complexity and varied research contexts. The primary International Union of Pure and Applied Chemistry name is 1-cyclohexyl-2-(trifluoromethyl)benzene, which clearly indicates the substitution pattern on the benzene ring. Alternative designations include benzene, 1-cyclohexyl-2-(trifluoromethyl)-, and the research designation SIPO-005. The Chemical Abstracts Service has assigned two different registry numbers to related forms: 13376-27-7 for the standard isomer and 1186195-04-9 for a specific structural variant.
The molecular formula C13H15F3 with a molecular weight of 228.25 grams per mole defines the basic composition of this compound. The structural arrangement allows for potential isomeric forms based on the relative positioning of the cyclohexyl and trifluoromethyl substituents on the benzene ring. The most commonly studied form features the cyclohexyl group at position 1 and the trifluoromethyl group at position 2 of the benzene ring, creating an ortho-substituted pattern.
Conformational isomerism also plays a significant role in the behavior of this compound due to the flexibility of the cyclohexyl ring. The cyclohexyl group adopts a chair conformation in the solid state, as confirmed by crystallographic studies of related compounds. This conformational preference influences the overall molecular geometry and potentially affects reactivity patterns and intermolecular interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H15F3 | |
| Molecular Weight | 228.25 g/mol | |
| CAS Number (Primary) | 13376-27-7 | |
| CAS Number (Variant) | 1186195-04-9 | |
| Alternative Name | SIPO-005 |
Significance in Organofluorine Chemistry
This compound represents a significant advancement in organofluorine chemistry due to its unique combination of fluorinated and cycloaliphatic aromatic structural elements. The compound falls under the category of aromatic hydrocarbons due to its benzene ring structure and is also classified as a fluorinated compound, which influences its reactivity and interactions with other substances. The trifluoromethyl group introduces significant polarity and alters the electronic properties of the molecule, making it suitable for various chemical reactions and applications in pharmaceuticals and materials science.
The trifluoromethyl group possesses distinctive electronic characteristics that set it apart from other alkyl substituents. With an electronegativity similar to chlorine (electronegativity = 3.2) and a van der Waals radius comparable to an isopropyl group (2.2 Å), the trifluoromethyl group significantly influences molecular properties. This unique electronic profile makes trifluoromethyl-substituted compounds often strong acids and reduces the basicity of compounds like trifluoroethanol.
The integration of trifluoromethyl groups into organic molecules has emerged as a prominent strategy in medicinal chemistry to augment drug efficacy. The trifluoromethyl group is frequently used as a bioisostere to create derivatives by replacing a chloride or methyl group, allowing researchers to adjust the steric and electronic properties of lead compounds or protect reactive methyl groups from metabolic oxidation. Recent developments in 2024 have focused on metallaphotoredox multicomponent strategies that enable the synthesis of elaborate nitrogen-trifluoroalkyl anilines, demonstrating the continued evolution of synthetic approaches to trifluoromethyl-containing compounds.
The compound also represents advances in addressing fundamental challenges of organofluorine chemistry, particularly the high activation barrier for carbon-trifluoromethyl reductive elimination and the limited availability of nucleophilic and electrophilic trifluoromethylating reagents. The strong metal-trifluoromethyl bonding, partly due to interactions between metal d-orbitals and the σ* carbon-fluorine orbitals, makes transition-metal-catalyzed carbon-trifluoromethyl bond formation particularly challenging.
Overview of Research Applications
This compound serves as a valuable research platform across multiple scientific disciplines, with applications spanning synthetic methodology development, pharmaceutical chemistry, and materials science. The compound participates in various chemical reactions, including electrophilic aromatic substitution, nucleophilic reactions, and radical processes. The reaction mechanisms often involve the formation of carbocations or radical intermediates, which can be stabilized by the electron-withdrawing effects of the trifluoromethyl group.
Pharmaceutical research represents a major application area for this compound class. The development of scalable processes for the preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene as a key intermediate for siponimod demonstrates the pharmaceutical relevance of these structures. Experimental studies have shown that compounds containing trifluoromethyl groups exhibit altered reactivity profiles compared to their non-fluorinated counterparts, which is crucial for drug design and development.
Recent research in 2024 has explored metallaphotoredox triple coupling strategies employing 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids to synthesize aniline compounds featuring both trifluoromethyl groups and distal quaternary carbon motifs. This approach offers notable advantages, including the accessibility and cost-effectiveness of starting materials, high levels of chemo- and regioselectivity, and modularity.
Synthetic methodology research has focused on developing efficient routes to these compounds through various approaches. Direct hydrogenation of precursor tetrakis- or hexakis-trifluoromethyl benzenes has been employed to prepare all-cis trifluoromethyl cyclohexanes. Alternative synthetic strategies include stepwise Robinson annulation processes that enable the preparation of trifluoromethyl cyclohexyl and aryl compounds through controlled cyclization reactions.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3/c14-13(15,16)12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFKSLZDWPPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282358 | |
| Record name | [1-(Trifluoromethyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-04-9 | |
| Record name | [1-(Trifluoromethyl)cyclohexyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Trifluoromethyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Formation and Cyclohexanone Addition
A common initial step is the preparation of a Grignard reagent from a halogenated trifluoromethylbenzene derivative (e.g., bromo, chloro, or iodo substituted). The halogenated aromatic compound is reacted with metallic magnesium or via halogen-magnesium exchange (especially when iodine is involved) to form the corresponding arylmagnesium halide.
- Preferred halogen: bromine due to reactivity and availability.
- Solvents: diethyl ether, tetrahydrofuran (THF), or mixtures with alkanes such as hexane or heptane.
- Temperature: typically controlled between -20°C to 30°C, optimally 5°C to 10°C for Grignard formation.
The Grignard reagent is then reacted with cyclohexanone to yield an intermediate tertiary alcohol compound (formula III in patent literature).
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Grignard formation | Halogenated trifluoromethylbenzene + Mg or i-PrMgCl·LiCl | Solvent: THF/heptane; Temp: 5-10°C |
| Nucleophilic addition | Grignard reagent + cyclohexanone | Forms tertiary alcohol intermediate |
Acid-Mediated Conversion
The intermediate from the Grignard addition is treated with a strong acid such as sulfuric acid or phosphoric acid at controlled temperatures (10°C to 50°C, preferably 20°C to 25°C). This step facilitates rearrangement or dehydration to form a more reactive intermediate (formula IV), which is then ready for hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation is performed to reduce the intermediate to the target (1-[Trifluoromethyl]cyclohexyl)benzene:
- Catalyst: Palladium on carbon (10% Pd/C).
- Solvent: Methanol.
- Conditions: Temperature 20°C to 50°C; pressure 2-20 bar.
- Time: Variable depending on scale and catalyst loading.
This step yields the desired compound with high purity and yield.
Halogenation and Further Functionalization (Optional)
For derivatives or intermediates, bromination or chlorination can be performed on the aromatic ring or benzylic positions:
- Bromination: Using bromine or N-bromosuccinimide (NBS) at 0°C to 30°C.
- Solvents: Acetic acid, acetic anhydride, or sulfuric acid mixtures.
- Bases: Triethylamine, pyridine, or aqueous bases like sodium hydroxide.
These steps enable further transformations such as Suzuki coupling or nucleophilic substitutions.
Representative Reaction Scheme Summary
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Halogenation of trifluoromethylbenzene | Br2 or other halogen sources, 0-30°C | Halogenated trifluoromethylbenzene | High selectivity for bromo derivative |
| 2 | Grignard formation | Mg, i-PrMgCl·LiCl, THF/heptane, 5-10°C | Arylmagnesium halide | Controlled temperature critical |
| 3 | Nucleophilic addition | Cyclohexanone, room temperature | Tertiary alcohol intermediate (III) | Efficient conversion |
| 4 | Acid treatment | H2SO4 or H3PO4, 20-25°C | Dehydrated intermediate (IV) | In situ reaction preferred |
| 5 | Catalytic hydrogenation | Pd/C, methanol, 20-50°C, 2-20 bar H2 | This compound | High yield, scalable |
| 6 | Optional halogenation | Br2, NBS, or chlorination agents, 0-30°C | Halogenated derivatives for further synthesis | Enables functional group diversification |
Research Findings and Process Optimization
Yield Improvement: Recent process developments have improved overall yields by approximately 11.6% to over 30% in multi-step syntheses, particularly by replacing hazardous reagents like n-BuLi with safer cyanation and hydrolysis steps, and substituting lithium aluminum hydride reductions with milder sodium borohydride reductions.
Scalability: The two-generation synthetic routes have been demonstrated at scales from hundreds of grams to kilograms, showing robustness and safety improvements for industrial applications.
Solvent and Base Selection: Use of mixed solvents (heptane/THF) and carefully chosen bases (triethylamine, potassium carbonate, sodium hydride) allows fine control over reaction rates and selectivity.
Catalyst Efficiency: Palladium on carbon catalysts remain the standard for hydrogenation steps, providing high selectivity and ease of catalyst recovery.
Data Table: Typical Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
(1-[Trifluoromethyl]cyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
(1-[Trifluoromethyl]cyclohexyl)benzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of sphingosine-1-phosphate (S1P) modulators, which are significant for treating immunological disorders such as multiple sclerosis. For example:
- Compound A : An S1P modulator synthesized from intermediates involving this compound has shown promise in clinical settings for managing multiple sclerosis .
Material Science Applications
In addition to its pharmaceutical relevance, this compound is utilized in materials science:
- Liquid Crystal Monomers : Its unique structure allows it to function as a monomer in liquid crystal displays (LCDs), enhancing the performance characteristics of these materials due to its thermal and optical properties .
- Polymers : The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties.
Biological Interactions
Research has indicated that this compound interacts with various biological targets, which can lead to significant implications in drug design and development. Interaction studies focus on how this compound affects biological pathways and molecular interactions:
- Molecular Pathways : Investigations into its role as a modulator in cellular signaling pathways have been conducted, highlighting its potential therapeutic effects .
Case Study 1: Synthesis of S1P Modulators
A study detailed the synthesis of this compound as a key intermediate for developing S1P modulators. The research outlined efficient synthetic routes that minimized by-products and maximized yield .
Case Study 2: Liquid Crystal Applications
Another research paper focused on the application of this compound in liquid crystal technology. The findings demonstrated that incorporating this compound into liquid crystal formulations improved response times and thermal stability .
Comparison Table of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | Structure | Intermediate in pharmaceuticals |
| N-(4-Cyclohexyl-3-trifluoromethyl)-benzyloxy-acetimidic acid ethyl ester | Structure | Potential therapeutic applications |
| 4-Cyclohexyl-3-trifluoromethyl-benzoic acid | Structure | Notable for its synthesis processes |
Mechanism of Action
The mechanism of action of (1-[Trifluoromethyl]cyclohexyl)benzene involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties. This can affect the compound’s binding affinity and activity in various chemical and biological processes.
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Direct toxicological and physicochemical data for this compound are scarce; inferences rely on structural analogs.
- Functional Group Impact : The -CF₃ group consistently enhances thermal and chemical stability across analogs, but steric and electronic effects of the cyclohexyl moiety distinguish the target compound.
- Applications: Potential uses in drug delivery systems (leveraging lipophilicity) or high-performance solvents warrant further study.
Biological Activity
(1-[Trifluoromethyl]cyclohexyl)benzene is an aromatic compound characterized by a cyclohexyl group substituted with a trifluoromethyl group and a benzene ring. This unique structure enhances its lipophilicity and influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The trifluoromethyl group significantly alters the electronic properties of the molecule, contributing to its reactivity and potential utility in various chemical applications. The compound's structure allows for specific interactions with biological targets, which can be explored through various interaction studies.
Biological Activity
Recent studies have reported on the biological activity of this compound, particularly regarding its anticancer properties. The compound's interactions with different biological targets have been investigated, leading to insights into its potential therapeutic applications.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. For instance, studies have demonstrated that derivatives of related compounds exhibit significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promising results:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.62 | |
| Compound C | CEM T-lymphocytes | 15 times more potent than melphalan |
These findings suggest that this compound may possess similar properties worth further investigation.
Mechanistic Insights
The mechanism of action for compounds with similar structures often involves the inhibition of key enzymes or pathways in cancer cells. For example, some derivatives have been shown to inhibit thymidylate synthase, an essential enzyme in DNA synthesis, leading to reduced cell proliferation:
- Thymidylate Synthase Inhibition : Compounds exhibiting high inhibitory potential against human thymidylate synthase have been documented, emphasizing the importance of enzyme-targeted therapies in cancer treatment .
Case Studies
Several case studies provide insights into the biological activity of compounds related to this compound:
- Cytotoxicity Evaluation : A study evaluated a series of cycloalkylmethylene derivatives against various cancer cell lines, revealing significant cytotoxicity and lower IC50 values compared to standard treatments .
- Molecular Docking Studies : Molecular docking studies have been performed on related compounds, indicating strong binding affinities to biological targets such as alkaline phosphatase, which could be relevant for understanding the interaction profile of this compound .
Q & A
Basic: What are the common synthetic routes for (1-[Trifluoromethyl]cyclohexyl)benzene?
Answer:
Key synthetic strategies include:
- Cross-Coupling Reactions : Negishi or Suzuki couplings to introduce trifluoromethyl or cyclohexyl groups. For example, aryl halides (e.g., bromomethyl derivatives) are coupled with cyclohexyl-zinc reagents to assemble the core structure .
- Aza-Prins Cyclization : Iron(III)-catalyzed cyclization of γ,δ-unsaturated tosylamines with aldehydes to form six-membered azacycles, applicable for constructing substituted cyclohexane motifs .
- Diels-Alder Reactions : Using bromomethyl-trifluoromethylbenzene derivatives as dienophiles to generate functionalized cyclohexene intermediates, which are hydrogenated to yield the target compound .
Advanced: How can stereochemical control be achieved during synthesis?
Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral thiourea derivatives) to direct axial or planar chirality in intermediates .
- Steric Guidance : Substituents on the cyclohexane ring (e.g., trifluoromethyl groups) influence transition-state geometry, favoring trans-diastereomers due to steric repulsion .
- Crystallographic Validation : Confirm stereochemistry via X-ray diffraction, as demonstrated in iron-catalyzed cyclizations .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : NMR identifies trifluoromethyl group environments; NMR resolves cyclohexyl proton splitting patterns .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, especially for halogenated intermediates .
- X-ray Crystallography : Resolves absolute configuration and regiochemistry in crystalline derivatives .
Advanced: How can conflicting data on reaction yields or regioselectivity be resolved?
Answer:
- Control Experiments : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways. For example, polar solvents may favor iminium ion formation in aza-Prins cyclizations .
- Computational Modeling : DFT calculations predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals of dienophiles .
- Isotopic Labeling : Track mechanistic steps (e.g., -labeling in cross-couplings) to identify rate-determining steps .
Basic: What methods assess the biological activity of derivatives?
Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., autotaxin modulators) using fluorogenic substrates .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl position) to correlate chemical structure with potency .
- Biophysical Techniques : Surface plasmon resonance (SPR) quantifies binding affinity to target proteins .
Advanced: How are reaction mechanisms elucidated for novel transformations?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify bond-breaking steps .
- Intermediate Trapping : Use low-temperature NMR to detect transient species (e.g., iminium ions in aza-Prins cyclizations) .
- Electrochemical Analysis : Monitor electron transfer in cross-coupling reactions to distinguish radical vs. ionic pathways .
Basic: What safety protocols are essential when handling hazardous intermediates?
Answer:
- Ventilation : Use fume hoods for volatile brominated precursors (e.g., 1-(bromoethyl)-2-(trifluoromethyl)benzene) .
- Waste Disposal : Segregate halogenated waste according to EPA guidelines; avoid mixing with aqueous solvents .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with thiourea catalysts or trifluoromethylating agents .
Advanced: What role does this compound play in fluorinated drug development?
Answer:
- Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative degradation, improving pharmacokinetics .
- Targeted Synthesis : Serve as a scaffold for autotaxin (ATX) inhibitors, with modifications to the cyclohexyl group optimizing binding to hydrophobic enzyme pockets .
Basic: How are biomolecular interactions studied for this compound?
Answer:
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy and stoichiometry with proteins .
- Molecular Docking : Simulates interactions with homology-modeled enzyme active sites to guide synthetic modifications .
Advanced: What strategies address regioselectivity challenges in electrophilic substitutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
